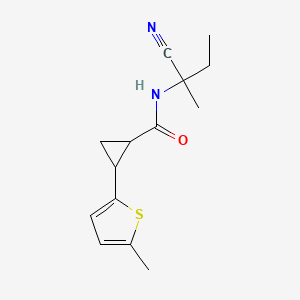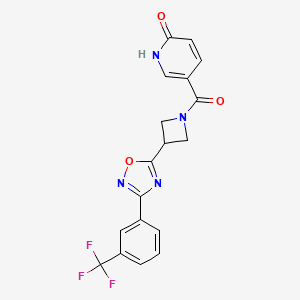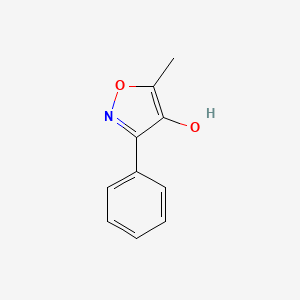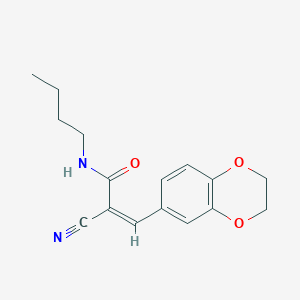
Methylethyl 8-methoxy-2-oxochromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A versatile synthetic approach has been developed to produce a series of 8-methoxycoumarin-3-carboxamide analogues . These compounds have shown significant inhibitory effects on the growth of HepG2 cells, a widely studied liver cancer cell line .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H8O5 . The Inchi Code for this compound is 1S/C11H8O5/c1-15-8-4-2-3-6-5-7 (10 (12)13)11 (14)16-9 (6)8/h2-5H,1H3, (H,12,13) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 220.18 . It is a solid substance with a melting point between 214 - 216 degrees .Scientific Research Applications
Chemical Investigations and Natural Products Synthesis Chemical investigations of a microfungus, Xylaria sp., isolated from the Australian rainforest tree Glochidion ferdinandi, led to the isolation of new natural products including compounds structurally related to Methylethyl 8-methoxy-2-oxochromene-3-carboxylate. The full spectroscopic characterisation of these compounds by NMR, UV, IR, and MS data was reported, showcasing the diversity of natural products derived from microfungi and their potential applications in chemical research (Healy et al., 2004).
Antibacterial Activity and Synthetic Approaches Research into the synthesis and antibacterial activity of compounds structurally related to Methylethyl 8-methoxy-2-oxochromene-3-carboxylate, such as the 4- and 8-methoxy trinems, has demonstrated significant microbiological activity. These findings suggest potential applications in the development of new antibacterial agents (Andreotti et al., 1996).
Organic Synthesis and Molecular Structure In organic synthesis, Methylethyl 8-methoxy-2-oxochromene-3-carboxylate and its derivatives have been used to explore the synthesis of spirocyclic compounds from tricarbonyldieneiron complex intermediates. These studies offer insights into the synthesis strategies and structural analysis of complex organic molecules, contributing to advancements in organic chemistry and materials science (Pearson, 1979).
Mechanism of Action
In the context of anticancer activity, one of the compounds in the 8-methoxycoumarin-3-carboxamide series has shown to induce cell cycle arrest during the G1/S phase and triggers apoptosis in HepG2 cells . It also exhibited the ability to activate caspase3/7 protein and substantially inhibited β-tubulin polymerization activity in HepG2 cells .
Safety and Hazards
properties
IUPAC Name |
propan-2-yl 8-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-8(2)18-13(15)10-7-9-5-4-6-11(17-3)12(9)19-14(10)16/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCKOMWWRKYJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2966680.png)
![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-methylacetamide](/img/structure/B2966681.png)




![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2966691.png)



![Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2966698.png)
